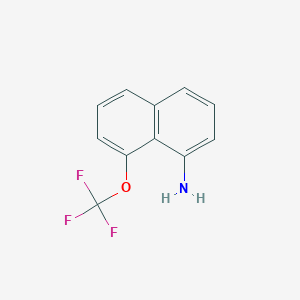
2-Chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid is a heterocyclic compound with significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the quinazoline family, known for its diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with chloroacetyl chloride, followed by cyclization in the presence of a base. The reaction conditions often include:
Temperature: Moderate to high temperatures (80-120°C)
Solvent: Polar aprotic solvents like dimethylformamide or dimethyl sulfoxide
Catalysts: Bases such as sodium hydroxide or potassium carbonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction Reactions: Reduction can lead to the formation of dihydroquinazoline derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 2-amino-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid derivatives.
Oxidation: Formation of quinazoline-2,4-dione derivatives.
Reduction: Formation of 3,4-dihydroquinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing inhibitors of various enzymes and receptors.
Biological Studies: Investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Pharmaceutical Development: Explored as a lead compound for developing new therapeutic agents.
Industrial Applications: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular pathways. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-quinolones: Known for their biological activities and used in drug research.
Quinazolinone Derivatives: Exhibiting various pharmacological activities, including anti-cancer and anti-microbial properties.
Uniqueness
2-Chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its chlorine atom allows for diverse substitution reactions, making it a versatile scaffold for drug design.
Eigenschaften
Molekularformel |
C9H5ClN2O3 |
|---|---|
Molekulargewicht |
224.60 g/mol |
IUPAC-Name |
2-chloro-4-oxo-3H-quinazoline-7-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O3/c10-9-11-6-3-4(8(14)15)1-2-5(6)7(13)12-9/h1-3H,(H,14,15)(H,11,12,13) |
InChI-Schlüssel |
OUNYQQXOCCENSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(=O)O)N=C(NC2=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Piperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11881611.png)

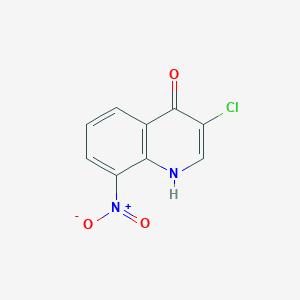
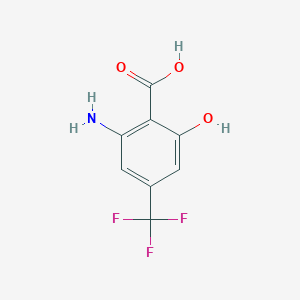

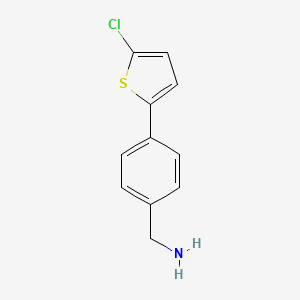

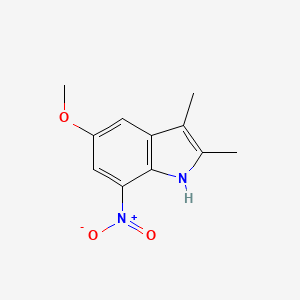

![3-Bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11881642.png)
![2-Amino-5-bromo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11881647.png)
